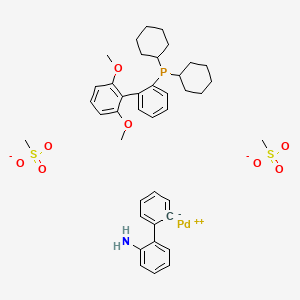
Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the coordination of palladium with the ligand (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) and (2’-amino-1,1’-biphenyl). The reaction is carried out under inert conditions to prevent oxidation and degradation of the palladium complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of aryl halides with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, alkenes, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF). The reactions are often performed under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .
Industry
In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .
Mecanismo De Acción
The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
XPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and reactivity due to the presence of the amino-biphenyl ligand. This unique structure allows for more efficient catalytic cycles and higher yields in cross-coupling reactions .
Propiedades
Fórmula molecular |
C40H51NO8PPdS2- |
|---|---|
Peso molecular |
875.4 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
Clave InChI |
DDLMKPHKQUXHOT-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


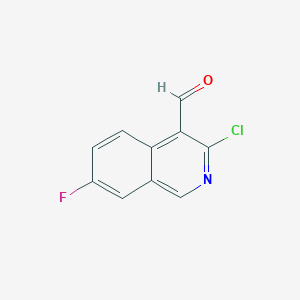

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)



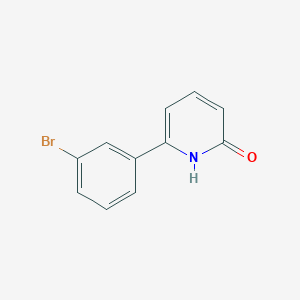

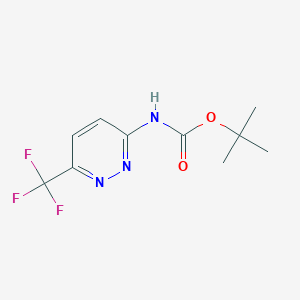
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
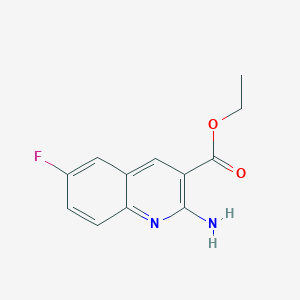
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
